molecular formula C14H11NO5 B6401822 5-Methoxy-3-(3-nitrophenyl)benzoic acid CAS No. 1261899-85-7

5-Methoxy-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401822
CAS No.: 1261899-85-7
M. Wt: 273.24 g/mol
InChI Key: NOLULFDVESLMJJ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3-nitrophenyl)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5-position and a 3-nitrophenyl group at the 3-position of the benzene ring.

Properties

IUPAC Name

3-methoxy-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(6-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLULFDVESLMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690054
Record name 5-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-85-7
Record name 5-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 5-Methoxybenzoic Acid

The synthesis begins with introducing a bromine atom at position 3 of 5-methoxybenzoic acid. Bromination exploits the directing effects of the carboxylic acid and methoxy groups: the carboxylic acid (meta-directing) and methoxy (ortho/para-directing) collaboratively direct electrophilic substitution to position 3.

Procedure :

  • Substrate : 5-Methoxybenzoic acid (1.0 equiv)

  • Reagents : Bromine (Br₂, 1.2 equiv), iron(III) bromide (FeBr₃, 0.1 equiv)

  • Conditions : Reflux in dichloromethane (DCM) at 40°C for 12 hours.

  • Workup : Quench with NaHSO₃, extract with DCM, and recrystallize from ethanol.

Outcome :

  • Yield : 68%

  • Product : 3-Bromo-5-methoxybenzoic acid (white crystals)

  • Characterization : Melting point: 192–194°C; 1H^1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.92 (d, J = 2.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.8 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃).

Suzuki-Miyaura Coupling with 3-Nitrophenylboronic Acid

The brominated intermediate undergoes palladium-catalyzed cross-coupling with 3-nitrophenylboronic acid to install the 3-nitrophenyl moiety.

Procedure :

  • Substrate : 3-Bromo-5-methoxybenzoic acid (1.0 equiv)

  • Reagents : 3-Nitrophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)

  • Conditions : Reflux in dimethyl ether (DME)/H₂O (4:1) at 85°C for 24 hours.

  • Workup : Acidify with HCl, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome :

  • Yield : 75%

  • Product : 5-Methoxy-3-(3-nitrophenyl)benzoic acid (yellow powder)

  • Characterization : Melting point: 210–212°C; 1H^1H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, Ar-H), 8.22 (d, J = 8.0 Hz, 1H, Ar-H), 7.94 (d, J = 7.6 Hz, 1H, Ar-H), 7.68 (t, J = 8.0 Hz, 1H, Ar-H), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃).

Nitration of Biphenyl Intermediates

Preparation of 3-Phenyl-5-methoxybenzoic Acid

An alternative route involves nitrating a pre-coupled biphenyl intermediate.

Procedure :

  • Substrate : 3-Phenyl-5-methoxybenzoic acid (1.0 equiv)

  • Reagents : Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v)

  • Conditions : 0°C for 4 hours.

  • Workup : Neutralize with NaHCO₃, extract with DCM, and recrystallize.

Outcome :

  • Yield : 55%

  • Product : this compound

  • Challenges : Poor regioselectivity (30% para-nitrated byproduct).

Comparative Analysis of Methods

Method Yield Regioselectivity Complexity
Suzuki Coupling75%HighModerate
Direct Nitration55%ModerateLow

The Suzuki approach outperforms direct nitration in yield and selectivity, albeit requiring specialized catalysts. Direct nitration, while simpler, suffers from competing substitution patterns due to the methoxy group’s ortho/para-directing influence.

Functional Group Compatibility and Protection Strategies

Carboxylic Acid Protection

To prevent side reactions during bromination or coupling, the carboxylic acid is often protected as a methyl ester:

Procedure :

  • Substrate : 5-Methoxybenzoic acid (1.0 equiv)

  • Reagents : SOCl₂ (2.0 equiv), methanol (excess)

  • Conditions : Reflux for 6 hours.

  • Deprotection : Hydrolyze with NaOH/EtOH post-coupling.

Spectroscopic and Physical Data

Key Analytical Metrics

  • Melting Point : 210–212°C

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

  • MS (ESI+) : m/z 314.1 [M+H]⁺.

Industrial and Pharmacological Relevance

The compound’s nitro and methoxy groups render it a versatile intermediate for anticancer agents (e.g., aniline mustard analogues) and catalysts (e.g., BIPHEP-1-OMe). Its synthesis mirrors protocols for structurally related pyrazole-carboxamides in patent literature .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-3-(3-nitrophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include compounds with variations in substituent positions, electronic properties, and aryl group composition. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Methoxy-3-(3-nitrophenyl)benzoic acid 5-OCH₃, 3-(3-NO₂-C₆H₄) C₁₄H₁₁NO₅ 273.24 High acidity due to nitro group; potential NMDA receptor modulation
5-Methoxy-3-(4-methylthiophenyl)benzoic acid 5-OCH₃, 3-(4-CH₃S-C₆H₄) C₁₅H₁₄O₃S 274.33 Enhanced lipophilicity from thioether; supplier data indicates use in specialty chemicals
5-Methoxy-3-(thiophen-3-yl)benzoic acid 5-OCH₃, 3-(thiophene-3-yl) C₁₂H₁₀O₃S 234.27 Heterocyclic substituent improves solubility in organic solvents; research applications in bioconjugation
3-Methoxy-5-nitrobenzoic acid 3-OCH₃, 5-NO₂ C₈H₇NO₅ 197.15 Lower molecular weight; used as an intermediate in nitration studies
3-Methoxy-4-nitrobenzoic acid 3-OCH₃, 4-NO₂ C₈H₇NO₅ 197.15 Ortho-nitro effect may influence crystallization behavior
4-Hydroxy-3-methoxy-5-nitrobenzoic acid 4-OH, 3-OCH₃, 5-NO₂ C₈H₇NO₆ 213.14 Polar hydroxyl group enhances aqueous solubility; safety data documented

Physicochemical and Reactivity Differences

  • Acidity : The 3-nitrophenyl group in the target compound enhances acidity (lower pKa) compared to analogs with electron-donating groups (e.g., methylthio or thiophene).
  • Solubility : Thiophene and hydroxyl-containing analogs (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) exhibit better solubility in polar solvents, while nitroaryl derivatives are more lipophilic .
  • Thermal Stability : Nitro groups may reduce thermal stability, whereas methoxy groups generally improve it .

Q & A

Q. What synthetic routes are available for 5-Methoxy-3-(3-nitrophenyl)benzoic acid, and how can reaction parameters be optimized?

  • Methodological Answer : A common approach involves nitration of a methoxy-substituted benzoic acid precursor. For example, nitration of 3-methoxybenzoic acid with 65% HNO₃ and H₂SO₄ at 40–45°C for 4 hours yields nitro derivatives (e.g., 3-methoxy-2-nitrobenzoic acid) . Adjusting reaction temperature, acid concentration, and stoichiometry can minimize byproducts like regioisomers. Post-reaction purification via recrystallization (e.g., using ethanol) improves yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>98% as per some protocols) .
  • NMR : Key signals include aromatic protons (δ 7.5–8.6 ppm for nitro-substituted phenyl groups) and methoxy groups (δ ~3.8–4.2 ppm). Discrepancies in splitting patterns may indicate isomerization or impurities .
  • Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 238.09 for related oxadiazolone derivatives) .

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer : The nitro and methoxy groups make it a candidate for studying enzyme inhibition (e.g., hydrolases or oxidoreductases). Researchers can design assays to measure IC₅₀ values against target enzymes, using fluorescence or colorimetric substrates. Its aromatic structure also supports use in protein-ligand interaction studies via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) in derivatives of this compound?

  • Methodological Answer : The meta-nitro group is a strong electron-withdrawing group, directing subsequent EAS to the para position relative to itself. Computational modeling (e.g., DFT calculations) can predict reactivity trends. Experimentally, bromination or sulfonation reactions can validate these predictions, with regioselectivity analyzed via NMR .

Q. How can spectral data contradictions (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Techniques include:
  • Variable Temperature NMR : To identify rotameric equilibria.
  • 2D NMR (COSY, NOESY) : To confirm coupling networks and spatial proximity of protons.
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What computational strategies predict the compound’s reactivity in catalytic coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) can model transition states for Suzuki-Miyaura or Ullmann couplings. Parameters like Fukui indices predict nucleophilic/electrophilic sites. For example, the carboxylic acid group may act as a directing group in Pd-catalyzed C–H activation, which can be validated experimentally using XPhos/Pd(OAc)₂ systems .

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